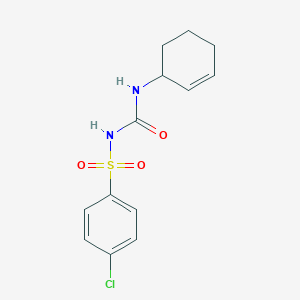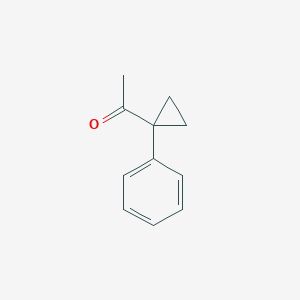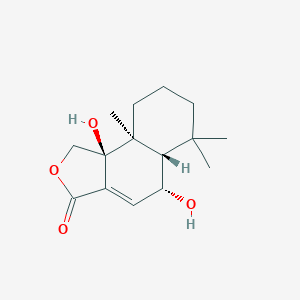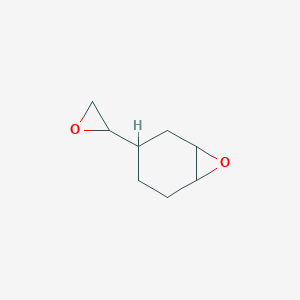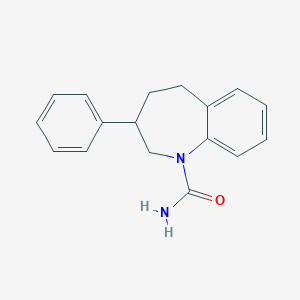
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve motor function, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is that it exhibits a wide range of biological activities, making it a useful compound for scientific research. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential applications in the field of drug discovery, as it exhibits a wide range of biological activities that could be useful in the development of new drugs. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Applications De Recherche Scientifique
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
16967-72-9 |
|---|---|
Nom du produit |
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide |
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
Clé InChI |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
SMILES canonique |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Autres numéros CAS |
16967-72-9 |
Synonymes |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



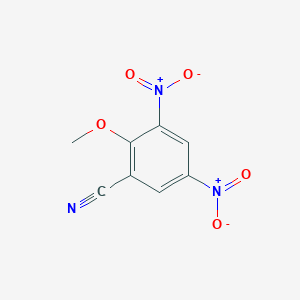
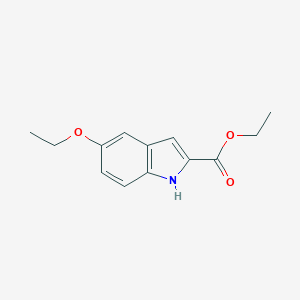
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
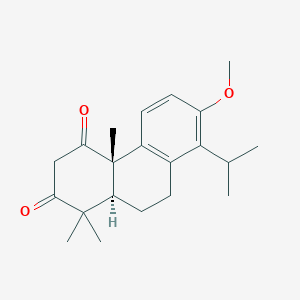
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
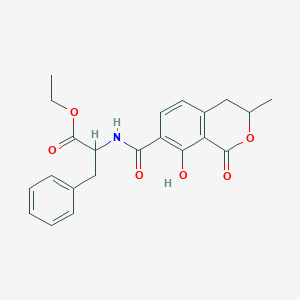
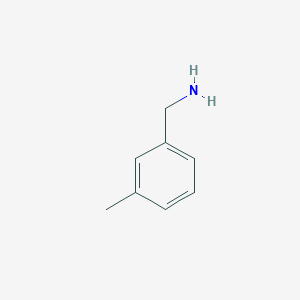
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
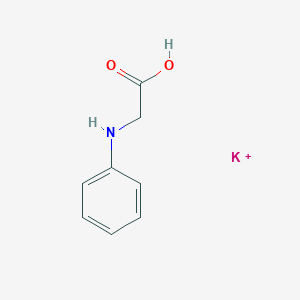
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
